9-keto Fluprostenol

Beschreibung

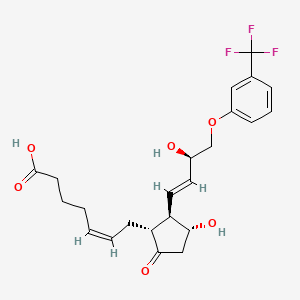

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMXHYUXIKWXSR-AAHOZRAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 9-keto Fluprostenol and its discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-keto Fluprostenol is a synthetic prostaglandin analog, structurally related to Prostaglandin E2 (PGE2). It is recognized as a derivative of the potent FP receptor agonist, Fluprostenol, and is characterized by the oxidation of the hydroxyl group at the C-9 position to a ketone. This structural modification is believed to shift its pharmacological activity towards the EP receptors, making it a potential EP receptor agonist. While its definitive discovery and detailed pharmacological profile are not extensively documented in publicly available literature, it is widely considered a potential metabolite of the glaucoma medication Travopost (a fluprostenol isopropyl ester prodrug). This guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, likely metabolic origin, anticipated mechanism of action, and relevant experimental protocols for its characterization.

Introduction

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandin analogs have been successfully developed as therapeutic agents for a range of conditions, most notably in ophthalmology for the treatment of glaucoma. This compound represents an interesting modification of the PGF2α analog, fluprostenol, suggesting a potential alteration in its receptor-binding profile and subsequent biological activity. The presence of a ketone at the C-9 position is a key feature of E-series prostaglandins, suggesting that this compound may exhibit PGE2-like activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its isopropyl ester derivative is presented in Table 1.

| Property | This compound | This compound Isopropyl Ester |

| Alternate Names | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 Isopropyl Ester |

| CAS Number | 156406-33-6[1][2] | 1219032-18-4[3] |

| Molecular Formula | C23H27F3O6[1][2] | C26H33F3O6 |

| Molecular Weight | 456.5 g/mol | 498.5 g/mol |

| Appearance | Data not available | A solution in ethanol |

| Solubility | Data not available | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 25 mg/ml |

| UV max | Data not available | 222, 277 nm |

Discovery and Synthesis

Discovery: A Potential Metabolite of Travoprost

The discovery of this compound is not well-documented as a singular, intentional event. Instead, it is consistently referred to as a potential metabolite of the glaucoma drug, Travoprost (fluprostenol isopropyl ester). This hypothesis is based on the known metabolic pathways of other prostaglandin F2α analogs used in ophthalmology, such as Latanoprost. The enzyme 15-hydroxyprostaglandin dehydrogenase, present in the cornea, is known to metabolize these drugs. It is proposed that Travoprost is first hydrolyzed to its active form, fluprostenol, which is then oxidized at the C-9 position to yield this compound.

Synthesis

The final step to obtain this compound from fluprostenol would involve a selective oxidation of the C-9 hydroxyl group. This transformation from an F-series to an E-series prostaglandin analog is a known chemical conversion.

Below is a generalized workflow for the potential synthesis of this compound:

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound is anticipated to act as an agonist at prostanoid EP receptors, similar to prostaglandin E2. While specific binding affinities and receptor subtype selectivity for this compound are not publicly available, the general signaling pathways for EP receptors are well-characterized. EP2 and EP4 receptors are coupled to the Gs alpha subunit of G proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Caption: Anticipated signaling pathway of this compound via EP receptors.

Experimental Protocols

Detailed experimental protocols specifically validating the activity of this compound are not published. However, standard assays for characterizing prostaglandin receptor agonists can be employed.

Radioligand Binding Assay (for Receptor Affinity)

This protocol provides a general framework for determining the binding affinity of this compound to specific EP receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific EP receptor subtype.

Materials:

-

Cell membranes expressing the human EP receptor subtype of interest.

-

Radiolabeled prostaglandin, e.g., [3H]-PGE2.

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microtiter plate, combine the cell membranes, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

-

Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Measurement (for Receptor Agonism)

This protocol outlines a general method for assessing the functional activity of this compound as an EP receptor agonist by measuring intracellular cAMP levels.

Objective: To determine the EC50 value of this compound for stimulating cAMP production in cells expressing a specific EP receptor subtype.

Materials:

-

Host cells (e.g., HEK293) stably or transiently expressing the human EP receptor subtype of interest.

-

This compound (test compound).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or luciferase-based).

-

Lysis buffer (if required by the assay kit).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a specified time (e.g., 30 minutes).

-

Add varying concentrations of this compound or vehicle to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Lyse the cells (if necessary for the chosen assay format).

-

Measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Analyze the data using non-linear regression to determine the EC50 value.

Caption: Workflow for a functional cAMP assay.

Quantitative Data

As of the latest available information, there is no publicly accessible quantitative data regarding the binding affinities (Ki) or functional potencies (EC50) of this compound for specific EP receptor subtypes. Researchers are encouraged to perform the experimental protocols outlined above to generate this data.

Conclusion

This compound is a structurally interesting prostaglandin analog that warrants further investigation. Its likely origin as a metabolite of Travoprost and its predicted activity as an EP receptor agonist make it a relevant compound for researchers in ophthalmology, pharmacology, and drug metabolism. The lack of detailed public data on its discovery and pharmacological profile highlights an opportunity for further research to fully characterize this compound and its potential biological significance. The experimental frameworks provided in this guide offer a starting point for such investigations.

References

Unveiling the Cellular Machinery: A Technical Guide to the Mechanism of Action of 9-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), a potent lipid mediator involved in a wide array of physiological and pathological processes. Structurally derived from fluprostenol, a powerful prostaglandin F2α (PGF2α) analog, this compound is predicted to exhibit a distinct pharmacological profile, primarily interacting with the E-type prostanoid (EP) receptors. This technical guide provides an in-depth exploration of the presumed cellular mechanism of action of this compound, based on its structural relationship to PGE2 and the established signaling pathways of the EP receptor family. While direct quantitative data for this compound is not extensively available in public literature, this document consolidates the current understanding of its expected cellular interactions and downstream effects, offering a valuable resource for researchers and drug development professionals.

Predicted Receptor Interaction and Signaling Overview

As a PGE2 analog, this compound is anticipated to exert its biological effects by acting as an agonist at one or more of the four EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades, leading to a diverse range of cellular responses. The specific cellular outcome following stimulation by this compound would therefore be dependent on the expression profile of EP receptor subtypes in a given cell or tissue.

Prostaglandin EP Receptor Subtype Signaling Pathways

The activation of EP receptors by an agonist like this compound is expected to trigger the following signaling pathways:

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, modulating cellular processes such as smooth muscle contraction, ion transport, and cell proliferation.

An In-depth Technical Guide to 9-keto Fluprostenol: A Putative Prostaglandin E2 Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-keto Fluprostenol, a derivative of the potent prostaglandin F2α (PGF2α) analog, Fluprostenol. The defining structural feature of this compound is the oxidation of the hydroxyl group at the C-9 position to a ketone. This modification is chemically significant as it converts the PGF scaffold into a PGE scaffold, leading to the strong scientific rationale that this compound functions as a Prostaglandin E2 (PGE2) analog, likely targeting E-Prostanoid (EP) receptors. While its parent compound, Fluprostenol, is a well-characterized, high-affinity agonist for the FP receptor, published pharmacological data quantifying the binding affinity and functional potency of this compound on EP receptors is not currently available. This guide consolidates the known pharmacology of Fluprostenol, details the canonical signaling pathways, and provides robust, model experimental protocols for the characterization of this compound as a putative EP receptor agonist.

Introduction: Structural Rationale for PGE2-like Activity

Prostaglandins are lipid mediators that regulate a vast array of physiological processes. Their classification into series, such as the F-series and E-series, is based on the substituents of the cyclopentane ring. The primary distinction between PGF2α and PGE2 is at the C-9 position: PGF2α possesses a hydroxyl (-OH) group, whereas PGE2 has a keto (=O) group. This single structural change dictates their binding selectivity for their respective G-protein coupled receptors (GPCRs), the FP and EP receptors.

Fluprostenol is a synthetic, metabolically stable analog of PGF2α, known to be a highly potent and selective agonist for the FP receptor.[1] this compound is a direct derivative, formed by the oxidation of the C-9 hydroxyl to a ketone. This transformation theoretically converts the FP receptor agonist into a putative EP receptor agonist, making it an analog of PGE2.[2][3] Given that the parent compound's FP receptor signals via the Gq alpha subunit, it is hypothesized that this compound's activity as a PGE2 analog would be mediated primarily through the Gq-coupled EP1 receptor subtype.

Pharmacology of the Parent Compound: Fluprostenol

To establish a baseline for understanding this compound, it is essential to review the well-documented pharmacology of Fluprostenol (also known as travoprost acid). It is a high-affinity and highly selective agonist for the FP receptor. Its binding affinity and functional potency across a panel of prostanoid receptors have been characterized, highlighting its specificity.

Data Presentation: Prostanoid Receptor Binding and Functional Profile of Fluprostenol

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Fluprostenol at various human prostanoid receptors. This data illustrates its strong preference for the FP receptor over all other subtypes, including the EP receptors.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary G-Protein Coupling |

| FP | 35 ± 5 | 1.4 - 3.6 | Gq/11 |

| DP1 | 52,000 | >10,000 | Gs |

| EP1 | 9,540 | >10,000 | Gq/11 |

| EP2 | >100,000 | >10,000 | Gs |

| EP3 | 3,501 | >10,000 | Gi/o |

| EP4 | 41,000 | >10,000 | Gs |

| IP | >90,000 | >10,000 | Gs |

| TP | 121,000 | >10,000 | Gq/11 |

| Data sourced from Sharif et al., 2003.[1] |

Signaling Pathways

Both the FP receptor and the EP1 receptor are coupled to the Gαq subunit of the heterotrimeric G-protein.[4] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is central to the physiological effects mediated by these receptors.

Experimental Protocols for Pharmacological Characterization

The following sections detail standardized, high-level protocols that can be adapted to determine the binding affinity and functional potency of this compound at the human EP1 receptor.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human EP1 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the recombinant human EP1 receptor.

-

Radioligand: [3H]-PGE2 (a high-affinity radioligand for the EP1 receptor).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGE2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: 96-well harvester with GF/C glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the EP1 receptor in a cold lysis buffer and pellet the membranes via centrifugation. Wash and resuspend the pellet in assay buffer. Determine protein concentration via BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]-PGE2 (typically at its Kd value), and varying concentrations of the competitor, this compound.

-

Total Binding Wells: Membranes + [3H]-PGE2 + Assay Buffer.

-

Non-specific Binding Wells: Membranes + [3H]-PGE2 + high concentration of unlabeled PGE2.

-

Competitor Wells: Membranes + [3H]-PGE2 + serial dilutions of this compound.

-

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through PEI-soaked glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of a compound to activate a Gq-coupled receptor by quantifying the resulting increase in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating the human EP1 receptor.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human EP1 receptor.

-

Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound, serially diluted.

-

Positive Control: PGE2.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the EP1-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells. Wash the cells gently with assay buffer to remove any extracellular dye.

-

Assay Execution:

-

Place the cell plate into the fluorescence plate reader, which measures baseline fluorescence.

-

The instrument's automated pipettor adds the serially diluted this compound (or control PGE2) to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes). Agonist binding to the EP1 receptor will trigger Ca2+ release, causing a rapid increase in fluorescence as the dye binds to calcium.

-

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response and normalize it to the baseline.

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which is the concentration that produces 50% of the maximal response.

-

Conclusion

This compound represents a compelling compound for investigation as a PGE2 analog. Its structure, derived from the potent PGF2α analog Fluprostenol, provides a strong theoretical foundation for its predicted activity at EP receptors. While direct pharmacological data remains to be published, the parent compound's high selectivity for the FP receptor serves as a critical benchmark. The detailed experimental protocols provided in this guide offer a clear and robust pathway for researchers to definitively characterize the binding affinity and functional potency of this compound at EP receptor subtypes. Such studies are essential to validate its hypothesized mechanism of action and to unlock its potential in drug discovery and development.

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure and properties of 9-keto Fluprostenol

An In-Depth Technical Guide on the Molecular Structure and Properties of 9-keto Fluprostenol

Abstract

This compound, also widely known as Latanoprost acid, is a potent and selective prostaglandin F2α analogue. It is the active metabolite of the prodrug Latanoprost, a first-line treatment for open-angle glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its mechanism of action, receptor binding affinity, and the associated signaling pathways are presented. Furthermore, this document outlines key experimental methodologies for its characterization and provides a summary of its quantitative properties in a structured format for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic prostaglandin analogue characterized by a cyclopentane ring with two aliphatic side chains. The presence of a ketone group at the C-9 position is a key structural feature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

| Synonyms | Latanoprost acid, PhXA85 | |

| Chemical Formula | C26H40O5 | |

| Molecular Weight | 432.6 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, ethanol, and methanol. Sparingly soluble in water. | |

| pKa | Approximately 4.7 | |

| logP | 4.3 |

Pharmacological Properties

This compound is a highly selective agonist for the prostaglandin F receptor (FP receptor), which is a member of the G-protein coupled receptor (GPCR) family. Its therapeutic effect in glaucoma stems from its ability to lower intraocular pressure (IOP).

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Primary Target | Prostaglandin F Receptor (FP) | |

| Mechanism of Action | Selective FP receptor agonist | |

| Therapeutic Use | Treatment of open-angle glaucoma and ocular hypertension | |

| Receptor Binding Affinity (Ki) | High affinity for the FP receptor | |

| Effect on Intraocular Pressure | Reduces IOP by increasing uveoscleral outflow of aqueous humor |

Mechanism of Action and Signaling Pathways

Upon binding to the FP receptor in the ciliary muscle and other tissues of the eye, this compound activates the Gq/11 class of G-proteins. This initiates a downstream signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, thereby increasing the outflow of aqueous humor and reducing IOP.

Signaling Pathway of this compound

Foundational Research on the Biological Activity of 9-keto Fluprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), derived from the oxidation of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2] This structural modification, specifically the oxidation at the C-9 position, is anticipated to shift its pharmacological activity from the FP receptor, the primary target of PGF2α analogs, to the EP receptors, the cognate receptors for PGE2.[3] This guide provides a comprehensive overview of the foundational biological activities of this compound, with a focus on its presumed interaction with EP receptors and the downstream signaling pathways.

Quantitative Biological Activity Data

The tables below are structured to present the key quantitative metrics for the biological activity of this compound. At present, they are placeholders pending the publication of specific experimental data for this compound.

Table 1: Receptor Binding Affinity of this compound at Human Prostanoid Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

| EP1 | [³H]-PGE2 | Data Not Available |

| EP2 | [³H]-PGE2 | Data Not Available |

| EP3 | [³H]-PGE2 | Data Not Available |

| EP4 | [³H]-PGE2 | Data Not Available |

| FP | [³H]-PGF2α | Data Not Available |

| DP1 | [³H]-PGD2 | Data Not Available |

| IP | [³H]-Iloprost | Data Not Available |

| TP | [³H]-SQ 29,548 | Data Not Available |

Table 2: Functional Potency of this compound in Second Messenger Assays

| Receptor Subtype | Assay Type | Cell Line | EC50 / IC50 (nM) |

| EP1 | Calcium Mobilization | HEK293 | Data Not Available |

| EP2 | cAMP Accumulation | HEK293 | Data Not Available |

| EP3 | cAMP Inhibition | CHO-K1 | Data Not Available |

| EP4 | cAMP Accumulation | HEK293 | Data Not Available |

Signaling Pathways

This compound, as a PGE2 analog, is expected to exert its biological effects through the activation of one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). These G-protein coupled receptors (GPCRs) are linked to distinct intracellular signaling cascades.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the biological activity of this compound.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for each of the prostanoid receptor subtypes.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for EP1, EP2, EP3, and EP4 receptors.

-

Materials:

-

Cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing a single human EP receptor subtype.

-

Radioligand specific for the receptor (e.g., [³H]-PGE2).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

-

Procedure:

-

Compound Preparation: Perform serial dilutions of this compound in binding buffer to create a range of concentrations.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled PGE2 (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to stimulate (via EP2/EP4) or inhibit (via EP3) the production of the second messenger cyclic AMP (cAMP).

-

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) and efficacy of this compound at EP2, EP3, and EP4 receptors.

-

Materials:

-

Whole cells (e.g., HEK293 or CHO) expressing the target EP receptor subtype.

-

This compound.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For EP3 (Gi-coupled) assays, an adenylyl cyclase activator (e.g., Forskolin).

-

cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based).

-

Cell culture medium.

-

96- or 384-well plates.

-

-

Procedure:

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Compound Addition:

-

For EP2/EP4 (Gs-coupled): Add varying concentrations of this compound to the wells.

-

For EP3 (Gi-coupled): Add varying concentrations of this compound, followed by a fixed concentration of Forskolin to stimulate cAMP production.

-

-

Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. For EP2/EP4, fit the data to a sigmoidal dose-response curve to determine the EC50. For EP3, determine the IC50 for the inhibition of Forskolin-stimulated cAMP production.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration via the EP1 receptor.

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at the EP1 receptor.

-

Materials:

-

Whole cells (e.g., HEK293 or CHO) expressing the EP1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96- or 384-well plate and grow overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Assay: Place the cell plate into the fluorescence plate reader.

-

Compound Addition: The instrument will measure a baseline fluorescence, then inject varying concentrations of this compound into the wells.

-

Detection: The fluorescence intensity is monitored in real-time immediately following compound addition to detect the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

While direct quantitative data for this compound remains to be published, its structural relationship to PGE2 strongly suggests activity at EP receptors. The signaling pathways and experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its biological activity. Elucidating the specific EP receptor subtype selectivity and potency of this compound will be crucial for understanding its potential therapeutic applications and advancing its development as a pharmacological agent.

References

An In-depth Technical Guide on the Exploratory Studies of 9-keto Fluprostenol in Endocrine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2) with structural modifications designed to confer a prolonged half-life and enhanced potency.[1] It is derived from the oxidation of Fluprostenol, a potent and well-characterized prostaglandin F2α (PGF2α) analog that primarily acts through the FP receptor.[1] Due to its structural similarity to PGE2, this compound is anticipated to exhibit a strong affinity for E-type prostanoid (EP) receptors and function as a PGE2 agonist.[1][2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential applications in endocrine research. Given the limited direct research on this specific compound within endocrinology, this document extrapolates its potential effects based on the known roles of PGE2 and its receptors in the endocrine system.

Core Compound Characteristics

A summary of the key chemical and physical properties of this compound and its isopropyl ester prodrug is presented below.

| Property | This compound | This compound Isopropyl Ester |

| Alternate Names | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 Isopropyl Ester |

| CAS Number | 156406-33-6 | 1219032-18-4 |

| Molecular Formula | C23H27F3O6 | C26H33F3O6 |

| Molecular Weight | 456.5 g/mol | 498.5 g/mol |

| Purity | ≥95% | Not specified |

| Formulation | A solution in methyl acetate | A solution in ethanol |

| Putative Action | PGE2 agonist with expected high affinity for EP receptors.[2] | Potential prodrug to this compound, could act as an agonist at EP receptors. |

Potential Endocrine-Related Signaling Pathways

This compound, as a PGE2 analog, is expected to exert its biological effects by binding to and activating one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades. The specific endocrine effects of this compound would depend on the expression profile of these EP receptors in various endocrine tissues and the specific signaling pathways they engage.

The generalized signaling pathways for EP receptors are depicted below. The activation of these pathways by this compound in endocrine cells could modulate a wide range of functions, including hormone synthesis and release.

Caption: Generalized signaling pathways of EP receptors potentially activated by this compound.

Exploratory Studies in Endocrine Systems: A Postulated Framework

While direct experimental evidence for this compound in endocrine research is lacking, its role as a PGE2 agonist allows for the formulation of research hypotheses based on the known functions of PGE2 in the endocrine system.

Potential Effects on the Hypothalamic-Pituitary Axis

PGE2 is known to influence the release of several pituitary hormones. Therefore, this compound could potentially modulate the secretion of hormones such as growth hormone (GH), prolactin, adrenocorticotropic hormone (ACTH), follicle-stimulating hormone (FSH), luteinizing hormone (LH), and thyroid-stimulating hormone (TSH).

Potential Role in Steroidogenesis

Prostaglandins, including PGE2, are involved in the regulation of steroid hormone production in the adrenal glands and gonads. By activating EP receptors in these tissues, this compound could influence the synthesis of glucocorticoids, mineralocorticoids, and sex steroids.

Potential Impact on Thyroid Function

PGE2 can affect thyroid hormone synthesis and release. Consequently, this compound might have a modulatory role in thyroid physiology, potentially impacting basal metabolic rate and other processes regulated by thyroid hormones.

Proposed Experimental Protocols

To investigate the endocrine effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key proposed experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for each of the human EP receptor subtypes (EP1-4).

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing individual human EP receptor subtypes.

-

Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled prostaglandin (e.g., [3H]PGE2) and increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the membrane preparations with the radioligand and competitor at a specified temperature and for a set duration to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Hormone Secretion Assay

Objective: To assess the effect of this compound on hormone secretion from primary endocrine cells or cell lines.

Methodology (Example using a pituitary cell line, e.g., AtT-20 for ACTH secretion):

-

Cell Culture: Culture AtT-20 cells in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for different time periods. Include a positive control (e.g., CRH) and a vehicle control.

-

Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

-

Hormone Quantification: Measure the concentration of ACTH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Normalize hormone levels to the total protein content of the cells and compare the effects of different concentrations of this compound to the controls.

Caption: Proposed workflow for an in vitro hormone secretion assay.

Quantitative Data Summary (Hypothetical)

As direct quantitative data for this compound in endocrine research is not available in the public domain, the following table presents a hypothetical summary of expected outcomes from the proposed experiments, based on its presumed action as a PGE2 agonist.

| Experiment | Parameter | Expected Outcome with this compound |

| Receptor Binding Assay | Ki (nM) for EP1 Receptor | Moderate Affinity |

| Ki (nM) for EP2 Receptor | High Affinity | |

| Ki (nM) for EP3 Receptor | Variable Affinity | |

| Ki (nM) for EP4 Receptor | High Affinity | |

| Hormone Secretion Assay (Pituitary Cells) | ACTH Secretion (% of control) | Dose-dependent increase |

| GH Secretion (% of control) | Dose-dependent increase/decrease (receptor dependent) | |

| TSH Secretion (% of control) | Dose-dependent modulation | |

| Steroidogenesis Assay (Adrenal Cells) | Cortisol Production (ng/mL) | Dose-dependent increase |

| Aldosterone Production (pg/mL) | Dose-dependent increase |

Conclusion and Future Directions

This compound is a promising research compound with the potential for significant activity within the endocrine system due to its expected agonism at EP receptors. The lack of direct studies highlights a critical gap in our understanding of this potent PGE2 analog. Future research should focus on systematically characterizing its binding profile to EP receptors, elucidating its effects on hormone secretion from various endocrine glands, and investigating its in vivo effects on endocrine function in animal models. Such studies will be instrumental in determining the therapeutic and research potential of this compound in the field of endocrinology and drug development.

References

An In-Depth Technical Guide on the Pharmacology and Toxicology of 9-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2) derived from the oxidation of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog.[1][2][3][4] As a structural derivative of a PGF2α analog, its conversion to a keto-derivative at the C-9 position shifts its primary activity towards E prostanoid (EP) receptors, positioning it as a potential EP receptor agonist.[4] This guide provides a comprehensive overview of the known pharmacology and toxicology of this compound, with a focus on its anticipated mechanism of action, available pharmacokinetic and toxicological data on related compounds, and detailed experimental methodologies relevant to its study. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes. Synthetic prostaglandin analogs are developed to selectively target specific prostaglandin receptors, thereby achieving desired therapeutic effects while minimizing off-target effects. This compound is an analog of PGE2 with structural modifications intended to confer a prolonged half-life and greater potency. It is anticipated to have a strong affinity for EP receptors and act as a PGE2 agonist. Its isopropyl ester form is a potential prodrug designed to enhance corneal absorption.

Pharmacology

Mechanism of Action

This compound is expected to exert its pharmacological effects primarily through the activation of prostanoid EP receptors. As a PGE2 analog, it is likely to bind to one or more of the four EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

The specific pharmacological profile of this compound will depend on its relative affinity and agonist activity at each of these receptor subtypes.

Signaling Pathways

The activation of EP receptors by this compound is predicted to initiate the following signaling cascades:

Pharmacodynamics

Currently, there is a lack of publicly available quantitative pharmacodynamic data specifically for this compound, such as receptor binding affinities (Ki) and functional potencies (EC50 or IC50) at the various EP receptor subtypes. However, data for the parent compound, fluprostenol, and its isopropyl ester, travoprost, at the FP receptor provide some context for the potency of this class of compounds.

Table 1: Pharmacodynamic Data for Related Compounds

| Compound | Receptor | Assay | Species | Value | Reference(s) |

| Fluprostenol | FP | Radioligand Binding (IC50) | Human | 3.5 nM | |

| Fluprostenol | FP | Radioligand Binding (IC50) | Rat | 7.5 nM | |

| Fluprostenol | - | Inhibition of Adipose Precursor Differentiation (IC50) | Rat | 3-10 x 10⁻¹¹ M | |

| Travoprost (Fluprostenol isopropyl ester) | FP | Phosphoinositide Turnover (EC50) | Human (HEK293 cells) | 40.2 nM |

Pharmacokinetics

Specific pharmacokinetic data for this compound are not currently available. However, studies on travoprost, the isopropyl ester prodrug of fluprostenol, provide insights into the likely absorption, distribution, metabolism, and excretion (ADME) profile of this compound isopropyl ester. Travoprost is rapidly hydrolyzed by corneal esterases to its active free acid, travoprost free acid (fluprostenol). Systemically, travoprost free acid is metabolized to inactive metabolites.

Table 2: Pharmacokinetic Parameters of Travoprost Free Acid (Fluprostenol)

| Parameter | Species | Value | Reference(s) |

| Cmax | Human | 0.018 ± 0.007 ng/mL | |

| Tmax | Human | ~30 minutes | |

| Plasma Half-life | Human | 45 minutes | |

| Excretion | Human | <2% of topical dose excreted in urine as free acid within 4 hours |

Toxicology

Direct toxicological data for this compound are not available in the public domain. Therefore, this section summarizes the available data for the parent compound, fluprostenol, and a structurally related prostaglandin analog, cloprostenol, to provide an indication of the potential toxicological profile.

Table 3: Toxicological Data for Related Compounds

| Compound | Test | Species | Route | Value | Reference(s) |

| Cloprostenol | LD50 | Rat | Oral | >25 mg/kg | |

| Cloprostenol | LD50 | Rat | Subcutaneous | >50 mg/kg | |

| Cloprostenol | LD50 | Rat | Intramuscular | >50 mg/kg | |

| Cloprostenol | LD50 | Rat | Intravenous | 5 mg/kg | |

| Cloprostenol | Fertility (NOAEL) | Rat | Oral | >0.04 mg/kg body weight | |

| Cloprostenol | Developmental Toxicity (NOAEL) | Rabbit | Subcutaneous | 0.250 µg/kg | |

| Prostaglandin E1 | Subacute Toxicity (14 days) | Rat, Dog | Intravenous Infusion | No biologically meaningful detrimental effects up to 2.0 µg/kg/min |

Experimental Protocols

Detailed experimental protocols for the assessment of the pharmacology and toxicology of this compound would follow established methods for prostaglandin research.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of this compound for EP receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human EP receptor subtypes are prepared from transfected cell lines (e.g., HEK293).

-

Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]PGE₂) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

This assay is used to determine the functional potency (EC50) of this compound at Gs-coupled (EP2, EP4) and Gi-coupled (EP3) receptors by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably expressing the EP receptor of interest are cultured in 96-well plates.

-

Stimulation: Cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with various concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable cAMP level that can be inhibited.

-

Lysis: The cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Dose-response curves are generated, and the EC50 values are calculated using non-linear regression.

In Vivo Toxicology Studies

Toxicology studies in animal models are essential to determine the safety profile of this compound.

Acute Toxicity Study (LD50):

-

Objective: To determine the median lethal dose (LD50).

-

Method: A single, high dose of this compound is administered to animals (e.g., rats or mice) via various routes (e.g., oral, intravenous). Mortality is observed over a 14-day period.

Repeated-Dose Toxicity Study (NOAEL):

-

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Method: Animals (e.g., rats and dogs) are administered daily doses of this compound for a specified period (e.g., 28 or 90 days). Clinical signs, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. A full histopathological examination is performed at the end of the study.

Genotoxicity Studies:

-

Objective: To assess the potential for this compound to cause genetic damage.

-

Methods: A battery of in vitro and in vivo tests are conducted, including:

-

Ames test: To detect point mutations in bacteria.

-

In vitro chromosomal aberration test: To detect chromosomal damage in mammalian cells.

-

In vivo micronucleus test: To detect chromosomal damage in the bone marrow of rodents.

-

Conclusion

This compound is a promising PGE2 analog with the potential for selective EP receptor agonism. While direct pharmacological and toxicological data are currently limited, information from related compounds such as fluprostenol and travoprost provides a foundation for its expected biological profile. Further in-depth studies are required to fully characterize its receptor binding affinities, functional potencies, pharmacokinetic properties, and toxicological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future development and potential therapeutic application of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 9-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-keto Fluprostenol is a prostaglandin analog. It is structurally derived from Fluprostenol, a potent F-prostanoid (FP) receptor agonist, through oxidation at the C-9 position. This structural modification suggests that this compound likely exhibits agonist activity at E-prostanoid (EP) receptors, making it a subject of interest for research in areas where EP receptor signaling is crucial, such as inflammation, pain, and smooth muscle physiology.[1]

These application notes provide a comprehensive guide for the in vitro experimental design to characterize the pharmacological profile of this compound. The protocols detailed below are standard methods for assessing the activity of compounds targeting G-protein coupled receptors (GPCRs) like the EP and FP receptor families.

Data Presentation

While specific quantitative data for this compound is not widely available in public literature, the following tables provide an illustrative example of how to present such data once obtained from the described experimental protocols. The values are hypothetical and serve as a template for data organization.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Human EP1 | This compound | Data to be determined |

| Human EP2 | This compound | Data to be determined |

| Human EP3 | This compound | Data to be determined |

| Human EP4 | This compound | Data to be determined |

| Human FP | This compound | Data to be determined |

Table 2: Functional Potency (EC₅₀) of this compound in Second Messenger Assays

| Cell Line | Receptor Target | Assay | EC₅₀ (nM) |

| HEK293-hEP1 | Human EP1 | Intracellular Calcium Mobilization | Data to be determined |

| CHO-hEP2 | Human EP2 | cAMP Accumulation | Data to be determined |

| HEK293-hEP3 | Human EP3 | cAMP Inhibition | Data to be determined |

| CHO-hEP4 | Human EP4 | cAMP Accumulation | Data to be determined |

| Swiss 3T3 | Murine FP | ERK1/2 Phosphorylation | Data to be determined |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways expected to be modulated by this compound and the general workflow for the in vitro experiments.

Figure 1. Gq-coupled signaling pathway for EP1 and FP receptors.

Figure 2. Gs and Gi-coupled signaling pathways for EP receptors.

Figure 3. General experimental workflow for in vitro assays.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Use cell lines stably or transiently expressing the human prostaglandin receptor of interest (e.g., HEK293-hEP1, CHO-hEP4). For endogenous receptor studies, cell lines such as Swiss 3T3 fibroblasts (murine FP) or A7r5 rat aortic smooth muscle cells can be used.

-

Culture Medium: Maintain cells in the recommended culture medium (e.g., DMEM or F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for stable cell lines.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

Receptor Binding Assay (Competitive Binding)

This protocol determines the binding affinity (Kᵢ) of this compound for the target receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [³H]-PGE₂ for EP receptors, [³H]-PGF₂α for FP receptors).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

This compound stock solution.

-

Non-specific binding control (e.g., a high concentration of unlabeled PGE₂ or PGF₂α).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its K₋, and varying concentrations of this compound.

-

For total binding wells, add only membranes and radiolabeled ligand.

-

For non-specific binding wells, add membranes, radiolabeled ligand, and a saturating concentration of the unlabeled specific ligand.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvest the plate contents onto glass fiber filters using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like EP1 and FP)

This assay measures the increase in intracellular calcium concentration upon receptor activation.

-

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

This compound stock solution.

-

A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

-

-

Procedure:

-

Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

Cyclic AMP (cAMP) Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors like EP2, EP4, and EP3)

This assay quantifies changes in intracellular cAMP levels following receptor activation.

-

Materials:

-

Cells expressing the Gs or Gi-coupled receptor of interest.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi-coupled receptors, an adenylyl cyclase activator (e.g., Forskolin).

-

This compound stock solution.

-

-

Procedure for Gs-coupled receptors (EP2, EP4):

-

Plate cells in a 96-well plate.

-

Pre-treat cells with a PDE inhibitor.

-

Add varying concentrations of this compound and incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC₅₀.

-

-

Procedure for Gi-coupled receptors (EP3):

-

Plate cells in a 96-well plate.

-

Pre-treat cells with a PDE inhibitor.

-

Add varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of Forskolin to induce cAMP production.

-

Incubate and then measure cAMP levels as described above.

-

The inhibitory effect of this compound on Forskolin-stimulated cAMP production is used to determine the IC₅₀/EC₅₀.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in many GPCR signaling pathways.

-

Materials:

-

Cells expressing the receptor of interest.

-

Serum-free medium for starvation.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and Western blot apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells in 6-well plates and grow to near confluence.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then probe with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Plot the normalized data against the concentration of this compound to determine the EC₅₀.

-

References

Application Notes and Protocols for Preparing 9-keto Fluprostenol Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), engineered for enhanced stability and potency. As a structural derivative of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog, this compound is predicted to exhibit a high affinity for the E-prostanoid (EP) receptors, thereby functioning as a PGE2 agonist.[1][2] Prostaglandins are critical lipid signaling molecules involved in a myriad of physiological and pathological processes, making their analogs, such as this compound, valuable tools in cellular research and drug development.

This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and minimizing potential artifacts arising from solvent toxicity or compound instability.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the recommended conditions for stock solution preparation.

Table 1: Properties of this compound and its Isopropyl Ester

| Property | This compound | This compound Isopropyl Ester |

| Synonyms | Fluprostenol Prostaglandin E2 | Fluprostenol Prostaglandin E2 |

| Molecular Formula | C₂₃H₂₇F₃O₆ | C₂₆H₃₃F₃O₆ |

| Molecular Weight | 456.5 g/mol | 498.5 g/mol |

| Storage (as solid) | -20°C | -20°C |

| Stability (as solid) | ≥ 2 years at -20°C | ≥ 2 years at -20°C |

Table 2: Solubility of this compound Isopropyl Ester

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL |

| Ethanol | 25 mg/mL |

| DMF:PBS (1:1) | 500 µg/mL |

Table 3: Recommended Stock and Working Solution Parameters

| Parameter | Recommendation | Rationale |

| Primary Solvent | Dimethyl sulfoxide (DMSO) or Ethanol | High solubility for prostaglandins. |

| Stock Solution Concentration | 10 mM | A standard, high-concentration stock for serial dilutions. |

| Storage of Stock Solution | -20°C or -80°C in aliquots | Prevents degradation and avoids repeated freeze-thaw cycles. |

| Final Solvent Concentration in Media | ≤ 0.1% - 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[3][4][5] |

| Working Concentration Range | Varies by cell type and application | Typically in the nanomolar (nM) to micromolar (µM) range. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 456.5 g/mol ), calculate the mass required:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 456.5 g/mol = 4.565 mg

-

-

Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.565 mg, add 1 mL of DMSO.

-

Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may aid dissolution if necessary.

-

Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM stock solution to a final working concentration for treating cells, ensuring the final DMSO concentration remains non-toxic.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw the stock solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Prepare an intermediate dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform a serial dilution. For example, to prepare a 100µM intermediate solution from a 10 mM stock:

-

Dilute the 10 mM stock 1:100 in sterile cell culture medium. For instance, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium.

-

-

Prepare the final working solution: Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired experimental concentration.

-

Example for a final concentration of 1 µM in 1 mL of medium:

-

Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.

-

The final DMSO concentration in this example would be 0.01%, which is well below the cytotoxic threshold for most cell lines.

-

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the drug used in the experiment.

Mandatory Visualizations

Signaling Pathway of this compound (as a PGE2 Analog)

As an analog of PGE2, this compound is expected to exert its biological effects through the four E-prostanoid (EP) G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades.

Caption: PGE2 analog signaling via EP receptors.

Experimental Workflow for Preparing and Using this compound in Cell Culture

The following diagram illustrates the logical workflow from receiving the compound to treating cells in an experiment.

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for the Quantification of 9-keto Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-keto Fluprostenol, a potent analog of prostaglandin E2 (PGE2), is a significant bioactive lipid involved in various physiological and pathological processes. As an agonist of the prostaglandin EP receptors, it plays a role in signaling pathways related to inflammation, smooth muscle contraction, and ocular physiology.[1][2] Accurate and precise measurement of this compound concentrations in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and understanding its mechanism of action.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

This compound acts as an agonist for the prostaglandin E2 (PGE2) receptors, specifically the EP receptor subtypes (EP1, EP2, EP3, and EP4).[3][4][5] These G-protein coupled receptors (GPCRs) trigger distinct downstream signaling cascades upon activation, leading to a variety of cellular responses. The generalized signaling pathway is depicted below.

Analytical Techniques and Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Immunoassays offer a high-throughput and cost-effective method for the quantification of this compound, particularly for screening large numbers of samples. The principle of competitive ELISA involves the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme) for a limited number of antibody binding sites.

This protocol is a general guideline. Specific parameters should be optimized based on the commercial ELISA kit used.

-

Sample Preparation:

-

Plasma/Serum: Samples may require purification to remove interfering substances. Protein precipitation can be performed by adding four volumes of cold ethanol, vortexing, incubating at 4°C for 5 minutes, and centrifuging at 3,000 x g for 10 minutes. The supernatant is then collected and the ethanol evaporated under a stream of nitrogen.

-

Urine/Cell Culture Supernatants: These samples can often be diluted with the provided ELISA buffer and used directly in the assay.

-

It is crucial to test for matrix effects by spiking a known amount of this compound into a sample matrix and calculating the recovery.

-

-

Assay Procedure:

-

Prepare a standard curve by serially diluting the provided this compound standard in the assay buffer.

-

Add standards and prepared samples to the wells of the antibody-coated microplate.

-

Add the this compound-enzyme conjugate to each well.

-

Add the specific antibody to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate for a specified time to allow for color development.

-

Stop the reaction by adding a stop solution.

-

Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 450 nm).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. A four-parameter logistic curve fit is often used.

-

Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. It combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.

This protocol is a representative method and may require optimization for specific instrumentation and sample matrices.

-

Sample Preparation:

-

Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the sample (e.g., plasma, urine) to approximately pH 3-4.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analyte with an organic solvent like methanol or ethyl acetate.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for prostaglandins.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion. For this compound (Molecular Weight: 456.5 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 455.5 would be the precursor ion. Product ions would be generated through collision-induced dissociation.

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.

-

Data Presentation

The following tables summarize typical quantitative data that can be expected from the described analytical methods. These values are based on published data for similar prostaglandin compounds and should be established for each specific assay.

Table 1: Typical Performance Characteristics of ELISA for Prostaglandin Analogs

| Parameter | Typical Value | Reference |

| Assay Range | 7.8 - 1,000 pg/mL | |

| Sensitivity (80% B/B₀) | ~16 pg/mL | |

| Cross-reactivity | Varies by compound |

Table 2: Typical Performance Characteristics of LC-MS/MS for Prostaglandin Analogs

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 10 - 100 pg/mL | |

| Limit of Detection (LOD) | 1 - 20 pg/mL | |

| Linearity (r²) | > 0.99 | |

| Intra-day Precision (%CV) | < 15% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy | 85 - 115% |

Conclusion

The choice of analytical technique for measuring this compound concentrations depends on the specific requirements of the study. ELISA is well-suited for high-throughput screening of a large number of samples where cost and speed are important factors. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for regulatory submissions and studies requiring highly accurate and precise quantitative data. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for the quantification of this compound.

References

Application Notes and Protocols for 9-keto Fluprostenol in Lipid Biochemistry Research

For Researchers, Scientists, and Drug Development Professionals

Introduction